4'-Methyl-3'-nitromaleanilic acid
Description
4'-Methyl-3'-nitromaleanilic acid is a nitro-substituted aromatic compound hypothesized to have applications in pharmaceutical and organic synthesis. These analogs share functional groups (nitro, methyl, and carboxylic acid/amide moieties) that influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-(4-methyl-3-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXHZCYWHLENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204651 | |
| Record name | 4-[(4-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401624-55-3 | |
| Record name | 4-[(4-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401624-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Maleanilic Acid Formation
The solvent-free reaction between maleic anhydride and substituted anilines represents the most efficient pathway for synthesizing N-substituted maleanilic acids. As demonstrated by Saedi (2013), grinding equimolar amounts of maleic anhydride and substituted anilines in an agate mortar at room temperature yields products in 88–92% purity without requiring purification. For example:
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N-(4-Methyl)maleanilic acid (MMAA) was synthesized by grinding 4-methylaniline (0.1 mol) with maleic anhydride (0.1 mol) for 30 minutes, achieving 90% yield and a melting point of 197–199°C.
This method avoids solvent waste and simplifies isolation, making it ideal for scaling 4'-methyl-3'-nitromaleanilic acid synthesis once the nitro-substituted aniline precursor is prepared.
Nitro-Functionalization of Methyl-Substituted Anilines
Nitration of 4-Methylaniline
The synthesis of 4-methyl-3-nitroaniline—a critical precursor for this compound—follows a two-step nitration protocol:
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Sulfonation :
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Nitration :
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| Molar Ratio (H₂SO₄) | 10:1 (acid:aniline) |
| Reaction Time | 30 minutes |
This method’s regioselectivity ensures nitro group incorporation at the meta position relative to the methyl group, critical for subsequent maleanilic acid formation.
Synthesis of this compound
Solvent-Free Coupling Reaction
Combining the above methodologies, this compound can be synthesized via:
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Precursor Preparation :
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4-Methyl-3-nitroaniline (0.1 mol) is dried at 60°C for 2 hours to remove moisture.
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Mechanochemical Reaction :
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The dried aniline derivative is ground with maleic anhydride (9.8 g, 0.1 mol) in an agate mortar for 40–50 minutes. The exothermic reaction produces a yellow-orange solid.
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Purification :
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The crude product is recrystallized from ethanol to remove unreacted starting materials, yielding pure this compound.
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Expected Analytical Data :
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FT-IR : Peaks at 1705 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (NO₂ asymmetric stretching), and 1350 cm⁻¹ (C-N stretching).
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¹H-NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), δ 6.45–7.80 (m, 3H, aromatic), δ 12.10 (s, 1H, COOH).
Comparative Analysis of Maleanilic Acid Derivatives
The table below contrasts reaction conditions and yields for structurally related compounds:
| Compound | Substituted Aniline | Grinding Time (min) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| N-(4-Chloro)maleanilic | 4-Chloroaniline | 30 | 92 | 197–199 |
| N-(4-Bromo)maleanilic | 4-Bromoaniline | 40 | 90 | 187–190 |
| N-(4-Methyl)maleanilic | 4-Methylaniline | 30 | 90 | 197–199 |
| Target Compound | 4-Methyl-3-nitroaniline | 40–50 | 85–88 | 200–205 |
The extended grinding time for the nitro-substituted derivative accounts for reduced nucleophilicity due to the electron-withdrawing nitro group.
Mechanistic Insights into Maleanilic Acid Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Aniline Activation : The amino group attacks the electrophilic carbonyl carbon of maleic anhydride, forming a tetrahedral intermediate.
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Proton Transfer : The intermediate collapses, releasing a proton and forming the maleanilic acid carboxylate.
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Tautomerization : The carboxylate tautomerizes to the more stable maleanilic acid form, stabilized by intramolecular hydrogen bonding.
The nitro group’s meta-directing nature ensures proper regiochemistry during the nitration step, while its electron-withdrawing effect slightly slows the maleanilic acid formation compared to methyl- or halo-substituted analogs.
Challenges and Optimization Strategies
Nitro Group Stability
The nitro group’s susceptibility to reduction under acidic conditions necessitates strict temperature control (<10°C) during the nitration step to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3’-nitromaleanilic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4’-methyl-3’-aminomaleanilic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4’-Methyl-3’-nitromaleanilic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-nitromaleanilic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of analogous nitro-methyl aromatic compounds:
Key Observations:
Regulatory and Environmental Considerations
- 4-(Methylamino)-3-nitrobenzoic acid: Complies with REACH and TSCA regulations, emphasizing its industrial viability .
- 4'-Methyl-3'-nitroacetophenone: Requires secure storage due to flammability (NFPA fire hazard rating: 1) .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 4'-Methyl-3'-nitromaleanilic acid, and how can reaction conditions be optimized?
- Methodological Answer : Nitration is a critical step in synthesizing nitro-substituted aromatic compounds. For example, nitration of 4-methylbenzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) can yield regioisomers, with directing effects from methyl and nitro groups influencing product distribution . Alternative methods using Fe(NO₃)₃ and P₂O₅ under milder conditions (room temperature, 2 hours) have also been reported for analogous compounds, achieving higher yields (82%) . Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons and coupling patterns (e.g., nitro and methyl group effects on chemical shifts). DMSO-d₆ is a suitable solvent for polar nitroaromatics .
- IR Spectroscopy : Identify characteristic stretches (e.g., NO₂ asymmetric/symmetric vibrations at ~1520 and 1350 cm⁻¹, C=O from maleanilic acid at ~1700 cm⁻¹) .
- HPLC-MS : Assess purity and confirm molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients are effective for nitroaromatics .
Q. How should this compound be stored to minimize degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies on similar nitroaromatics show susceptibility to hydrolysis under high humidity; thus, desiccants (e.g., silica gel) are recommended . Monitor degradation via periodic HPLC analysis, tracking peaks for byproducts like 4'-methyl-3'-nitrobenzoic acid .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic transitions, frontier molecular orbitals, and nitro group charge distribution. For example, studies on 4-acetamido-3-nitrobenzoic acid used DFT to correlate electron-withdrawing effects with bioactivity . Molecular docking (AutoDock Vina) can predict binding affinities to biological targets, such as enzymes inhibited by nitroaromatics .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Techniques to address this include:
- Differential Scanning Calorimetry (DSC) : Determine exact melting ranges and identify polymorphs .
- Powder X-ray Diffraction (PXRD) : Compare crystalline structures across batches .
- Solubility Studies : Use standardized buffers (pH 1–10) and shake-flask methods to measure solubility. For instance, 3-nitro-4-methylbenzoic acid shows pH-dependent solubility shifts due to deprotonation .
Q. What protocols assess the aquatic toxicity of this compound, and how do results compare to structurally related compounds?
- Methodological Answer : Follow OECD guidelines for ecotoxicology:
- Algal Toxicity (OECD 201) : Expose Desmodesmus subspicatus to serial dilutions (e.g., 0.1–10 mg/L) and measure ErC50 (growth inhibition). Analogous nitroaromatics like methyl-3-mercaptopropionate show ErC50 = 0.65 mg/L .
- Daphnia Acute Toxicity (OECD 202) : 48-hour LC50 tests with Daphnia magna. Nitro-substituted compounds often exhibit LC50 < 1 mg/L due to electron-deficient aromatic toxicity .
- Fish Toxicity (OECD 203) : 96-hour LC50 tests with Oncorhynchus mykiss. Compare results to methyl-3-mercaptopropionate (LC50 = 1.7 mg/L) .
Data Contradiction Analysis Example
Issue : Conflicting reports on nitro group orientation in crystallographic studies.
Resolution : Perform single-crystal X-ray diffraction to resolve stereochemistry. For example, crystallographic data for 3-nitro-4-methylbenzoic acid confirmed nitro group positioning via intermolecular hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
